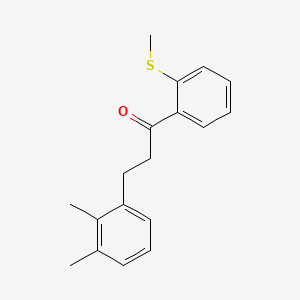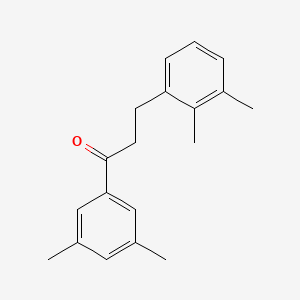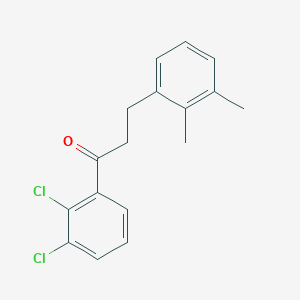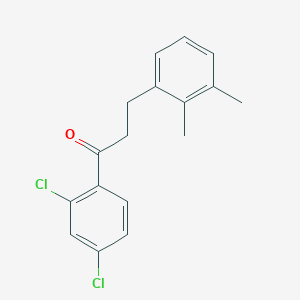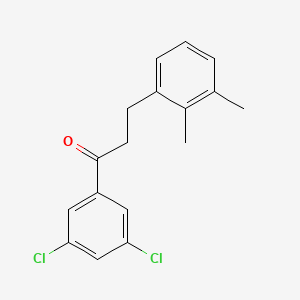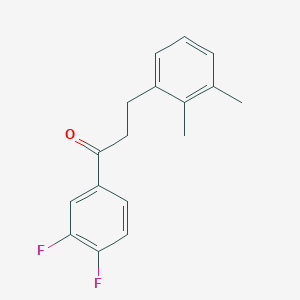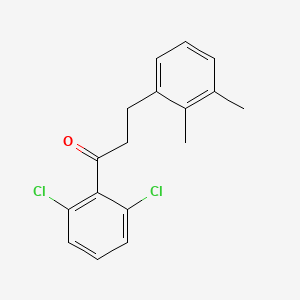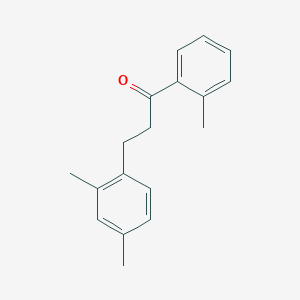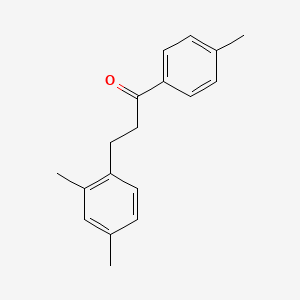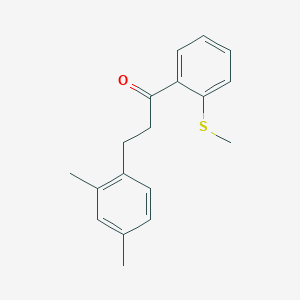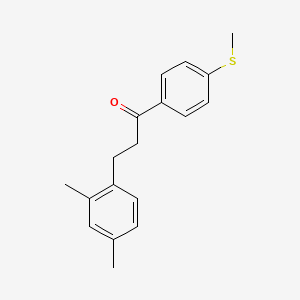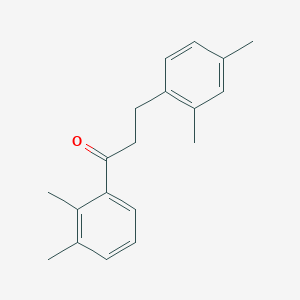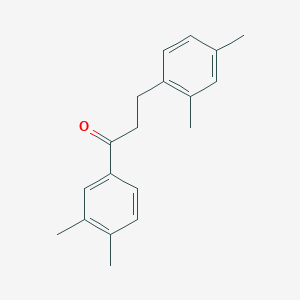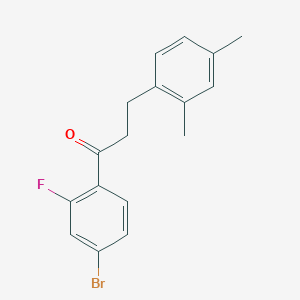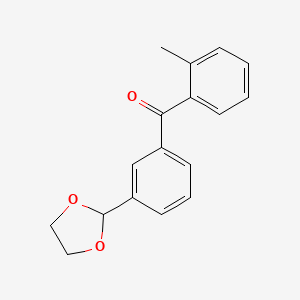
3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
説明
“3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone” is a complex organic compound. The “1,3-Dioxolan-2-YL” part suggests the presence of a 1,3-dioxolane ring, which is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups . The “2-methylbenzophenone” part suggests a benzophenone structure with a methyl group attached. Benzophenones are a class of compounds that contain a ketone functional group bridging two phenyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxolane ring and the attachment of the 2-methylbenzophenone. 1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The attachment of the 2-methylbenzophenone could potentially be achieved through a Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, with the 1,3-dioxolane ring and the 2-methylbenzophenone moiety contributing to a significant degree of steric hindrance. This could potentially affect the compound’s reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the 1,3-dioxolane ring and the 2-methylbenzophenone moiety. The 1,3-dioxolane ring is relatively stable and resistant to nucleophilic attack, but can be opened under acidic or basic conditions . The 2-methylbenzophenone moiety could potentially undergo further electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the 1,3-dioxolane ring could potentially increase the compound’s solubility in polar solvents, while the 2-methylbenzophenone moiety could contribute to increased hydrophobicity .
科学的研究の応用
X-Ray Diffraction and Quantum-Chemical Studies
A study by Korlyukov et al. (2003) conducted an X-ray diffraction study on the molecular structure of a compound closely related to 3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone, which helps understand the reactivity of nitro groups in such compounds. This study is significant in materials science for understanding molecular reactivity and structure (Korlyukov et al., 2003).
Polymerization and Material Properties
Okamoto et al. (2007) explored the polymerization of a dioxolane derivative and its properties, focusing on the synthesis of perfluoro-2-methylene-1,3-dioxolane and its potential applications in developing new polymers with unique properties, such as high thermal stability and resistance to chemicals (Okamoto et al., 2007).
Synthesis of Novel Derivatives
Gabriele et al. (2006) worked on synthesizing new derivatives of 2,3-dihydrobenzo[1,4]dioxine, demonstrating the potential for creating novel compounds with significant applications in chemistry and materials science (Gabriele et al., 2006).
Photoenolization Mechanisms
A study by Ujiie et al. (1979) on the photoenolization of 2-methylbenzophenone, closely related to the target compound, provides insights into the photochemical reactions that such compounds undergo, which is valuable in photochemistry research (Ujiie et al., 1979).
PPARγ Agonists for Inflammatory Skin Diseases
Research by Venkatraman et al. (2004) on α-lipoic acid-based PPARγ agonists points to the potential medical applications of dioxolane derivatives in treating inflammatory skin diseases, demonstrating the biomedical implications of such compounds (Venkatraman et al., 2004).
Synthesis of Nucleoside Analogues
Cai et al. (2010) synthesized novel 1,3-dioxolane C-nucleoside analogues, contributing to the field of medicinal chemistry with potential applications in drug development (Cai et al., 2010).
Applications in Organic Flow Battery
Xing et al. (2020) reported the use of a compound similar to 3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone as an anolyte material for high voltage and energy density in all-organic redox flow batteries, highlighting the potential in energy storage technologies (Xing et al., 2020).
特性
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-2-3-8-15(12)16(18)13-6-4-7-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSYXBOBFTYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645043 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone | |
CAS RN |
898778-81-9 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



